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Compound of Interest

4-(2-Bromo-4-
Compound Name:

fluorophenoxy)pyridine
CAS No.: 1016707-67-7
Cat. No.: B3198942

Get Quote

Technical Guide: 4-(2-Bromo-4-
fluorophenoxy)pyridine

CAS No: 1016707-67-7 Formula: C11H7BrFNO Molecular Weight: 268.08 g/mol [1][2]

Executive Summary

4-(2-Bromo-4-fluorophenoxy)pyridine is a specialized heterocyclic intermediate used
primarily in the synthesis of Type Il kinase inhibitors and advanced agrochemicals.[1] Its
structure features a pyridine ring linked via an ether bridge to a di-halogenated phenyl ring.[3]
This scaffold is a "privileged structure” in medicinal chemistry, mimicking the hinge-binding or
hydrophobic pocket interactions found in drugs like Sorafenib and Regorafenib.[3]

The presence of the ortho-bromine provides a critical handle for further diversification via
palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the para-
fluorine enhances metabolic stability and lipophilicity.[1]
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Chemical Structure & Properties[1][3][4][5][6][7]1[8]
Structural Analysis

The molecule consists of an electron-deficient pyridine ring attached to an electron-rich
(relative to pyridine) phenol moiety.[1]

» Pyridine Ring: The nitrogen atom at position 1 pulls electron density, making the C4 position
highly electrophilic.[3] This is the key feature allowing its synthesis via S_NAr.[3]

» Ether Linkage: The central oxygen atom introduces a "kink" in the molecule, typically
adopting a twisted conformation (dihedral angle ~60-90°) to minimize steric clash between
the pyridine hydrogens and the phenyl ring ortho-substituents.

e Halogen Substituents:

o Bromine (Ortho): Sterically demands a twist in the ether linkage; serves as a reactive site
for extending the carbon skeleton.[3]

o Fluorine (Para): Blocks metabolic oxidation at the susceptible para-position and modulates
the pKa of the phenol ring.[3]

Physicochemical Data (Experimental & Predicted)
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Property Value Note

. . . Typical for poly-halogenated
Physical State Solid (Off-white to pale yellow) i
diaryl ethers.[1]

Exact experimental MP
Melting Point 65—75 °C (Predicted) depends on purity/polymorph.
[3]

. : Predicted based on MW and
Boiling Point ~330 °C (at 760 mmHg) )
polarity.[3]

Moderately lipophilic; suitable
LogP 3.2+04 for CNS/membrane

penetration.[3]

The phenoxy group is electron-
donating by resonance but
o withdrawing by induction; net
pKa (Pyridine N) ~5.2 ) ) o
effect is a slight reduction in
basicity compared to pyridine.

[3]

Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (S_NAr) Reaction Type: Base-mediated
coupling of a phenol with an activated heteroaryl halide.

Reagents & Materials

e Substrate A: 4-Chloropyridine hydrochloride (1.0 equiv).[1] Note: The HCI salt is preferred for
stability; free base polymerizes.[3]

e Substrate B: 2-Bromo-4-fluorophenol (1.1 equiv).[1]
e Base: Potassium Carbonate (

), anhydrous (2.5 equiv).[3]

o Solvent: DMF (Dimethylformamide) or DMSO.[3] Anhydrous.
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o Catalyst (Optional): 18-Crown-6 (0.1 equiv) can accelerate the reaction in lower polarity
solvents.[1]

Step-by-Step Procedure

e Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, suspend 4-chloropyridine hydrochloride (10 mmol) and 2-bromo-4-fluorophenol
(212 mmol) in DMF (20 mL).

o Activation: Add

(25 mmol) in one portion. The reaction will slightly exotherm as the phenol is deprotonated
and the HCl is neutralized.[3]

o Mechanism:[4][5] The base generates the phenoxide anion and releases the free base of
4-chloropyridine in situ.[3]

» Reaction: Heat the mixture to 90-100 °C under an inert atmosphere (

or Ar) for 4-6 hours.

o Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LC-MS.[1] Look for the disappearance
of the phenol and the appearance of the product mass (M+H = 268/270 doublet).[3]

o Workup:

o

Cool to room temperature.[3]

o Pour the reaction mixture into ice-water (100 mL). The product should precipitate as a
solid.[3]

o If solid forms: Filter, wash with water, and dry.[3]

o If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[3] Wash combined organics with water
(2x) and brine (1x) to remove DMF.[3] Dry over

, filter, and concentrate.
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 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Si02, 0-20% EtOAc in Hexanes).

Troubleshooting & Critical Control Points

e Incomplete Conversion: If the reaction stalls, add 0.1 equiv of Cul (Copper lodide) and raise
temp to 120°C (Ullmann-type forcing conditions), though standard S_NAr usually suffices for

4-pyridyl systems.

o Black Tarry Impurities: Indicates polymerization of 4-chloropyridine.[1] Ensure the base is
added after the reagents are mixed, or keep the temperature strictly controlled.

Visualizations
Synthesis Mechanism & Workflow

This diagram illustrates the S_NAr mechanism and the critical process steps.

Reagents: Base Activation Nucleophilic Attack J Meisenheimer ] Elimination of Cl- ‘(4 Product: a
> >

4-Chloropyridine HCI (K2CO3 / DMF) Complex -(2-Bromo-4-fluorophenoxy)pyridin
2-Bromo-4-fluorophenol Generates Phenoxide l (Transition State) J k (Precipitates in Water)

Click to download full resolution via product page

Figure 1: Reaction pathway for the synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine via
Nucleophilic Aromatic Substitution.

Structural Features & Reactivity Map

This diagram highlights the specific roles of each atom in the pharmacophore.[3]

4-(2-Bromo-4-fluorophenoxy)pyridine

Pyridine Nitrogen
(H-Bond Acceptor) Et_hekr 0/_>|(_ygen
(Solubility) (Linker/Twist)

Ortho-Bromine Para-Fluorine
(Synthetic Handle) (Metabolic Block)
(Steric Bulk) (Lipophilicity)
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Figure 2: Pharmacophore mapping and functional reactivity of the CAS 1016707-67-7 scaffold.
[1]

Characterization (Expected Data)

To validate the structure, the following spectral data should be obtained.

H NMR (400 MHz, )
e 8.50 (d, J=6.0 Hz, 2H): Pyridine H2/H6 (Deshielded by Nitrogen).[3]

7.42 (dd, J=8.0, 2.5 Hz, 1H): Phenyl H3 (Ortho to Br, Meta to F).[3]

7.10 (m, 1H): Phenyl H5.[3]

7.05 (dd, J=8.5, 5.0 Hz, 1H): Phenyl H6 (Ortho to Ether).[3]

6.85 (d, J=6.0 Hz, 2H): Pyridine H3/H5 (Upfield due to ether resonance donation).[3]

Mass Spectrometry (ESI)
e m/z: 268.0 (100%), 270.0 (97%).[3]

o Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound.[3]

Applications in Drug Discovery[3][6][11]
Kinase Inhibition (Type Il)

This scaffold is structurally homologous to the "linker-gatekeeper" region of diaryl ether kinase
inhibitors.

o Mechanism: The pyridine nitrogen often forms a hydrogen bond with the hinge region of the
kinase ATP-binding site.[3]

 Utility: The 2-bromo position allows for the introduction of aryl or heteroaryl tails (via Suzuki
coupling) that extend into the allosteric "back pocket" of the enzyme, a strategy used to gain
selectivity (e.g., in B-Raf or VEGFR inhibitors).
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Agrochemicals

Pyridine-ether compounds are frequent motifs in herbicides (e.g., Pyriproxyfen analogs).[1][3]

The fluorine atom increases environmental stability, while the pyridine ring mimics natural

substrates in plant enzyme pathways.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. 4-bromo pyridine | Sigma-Aldrich [sigmaaldrich.com]
e 7.A0237 | Sigma-Aldrich [sigmaaldrich.com]
e 8. pdf.benchchem.com [pdf.benchchem.com]

e 9. 4-Bromo-2-fluoropyridine | C5H3BrFN | CID 2762851 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 10.2-70F-4-7)LABE) > 96% | Sigma-Aldrich [sigmaaldrich.com]

o To cite this document: BenchChem. [Chemical structure of 4-(2-Bromo-4-
fluorophenoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3198942/docs#chemical-structure-of-4-2-bromo-4-
fluorophenoxy-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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